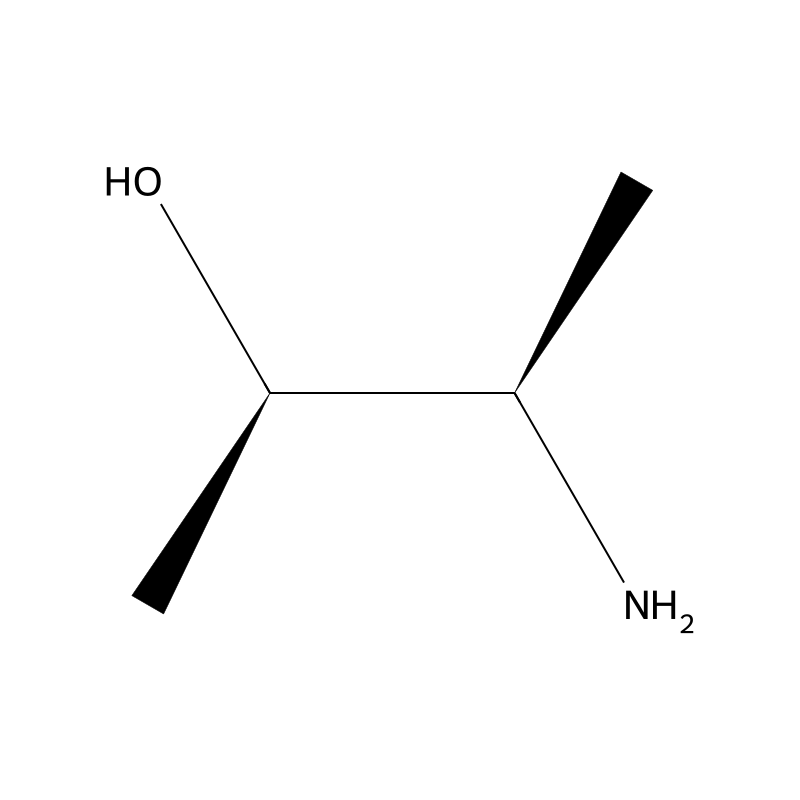

(2R,3R)-3-aminobutan-2-ol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(2R,3R)-3-aminobutan-2-ol is a chiral amino alcohol with the molecular formula and a molecular weight of approximately 89.14 g/mol. This compound features two chiral centers, which contribute to its unique stereochemical properties and make it a significant subject in organic chemistry and pharmaceutical research. Its structure allows for various

- Oxidation: It can be oxidized to form (2R,3R)-3-aminobutan-2-one using oxidizing agents such as pyridinium chlorochromate or potassium permanganate.

- Reduction: The corresponding ketone can be reduced back to this compound using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide .

These reactions are crucial for the compound's utility in organic synthesis and medicinal chemistry.

Synthesis of (2R,3R)-3-aminobutan-2-ol can be achieved through various methods:

- Chemical Reduction: One common method involves the reduction of (2R,3R)-3-aminobutan-2-one using sodium borohydride or lithium aluminum hydride in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.

- Enzymatic Methods: Industrial production often utilizes biocatalysts for enantioselective synthesis. Enzymatic reduction of prochiral ketones using specific reductases can yield this chiral amino alcohol with high enantiomeric purity, benefiting from mild reaction conditions and environmental friendliness .

(2R,3R)-3-aminobutan-2-ol has several applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds due to its chiral nature.

- Research: The compound is used in stereochemical studies and asymmetric synthesis, contributing to the development of new drugs.

- Chemical Industry: It is utilized in the production of agrochemicals and other fine chemicals where chirality plays a crucial role .

Interaction studies involving (2R,3R)-3-aminobutan-2-ol focus on its reactivity with other molecules and its role in biological systems. As a nucleophile, it can form new chemical bonds and interact selectively with other chiral molecules. These interactions are essential for understanding its potential as a building block in drug design and development .

Several compounds share structural similarities with (2R,3R)-3-aminobutan-2-ol:

| Compound Name | Stereochemistry | Molecular Formula | Unique Features |

|---|---|---|---|

| (2S,3S)-3-aminobutan-2-ol | 2S, 3S | C4H11NO | Different stereochemistry affects reactivity |

| (2S,3R)-3-aminobutan-2-ol | 2S, 3R | C4H11NO | Exhibits distinct physical properties |

| (2R,3S)-3-aminobutan-2-ol | 2R, 3S | C4H11NO | Important for comparison in stereochemical studies |

The uniqueness of (2R,3R)-3-aminobutan-2-ol lies in its specific stereochemistry, which imparts distinct reactivity and selectivity compared to its diastereomers. This specificity makes it particularly suitable for applications where chirality is crucial .

Traditional Reduction Approaches

Traditional methods for synthesizing (2R,3R)-3-aminobutan-2-ol rely on the reduction of precursor ketones or amino acids. For example, the reduction of 3-aminobutan-2-one using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields racemic mixtures, necessitating subsequent resolution steps. Catalytic hydrogenation of α,β-unsaturated esters followed by oxidation and reductive amination has also been reported. A patent by Google Patents outlines a multi-step process involving:

- Hydrogenation of α,β-unsaturated esters to saturated alcohols.

- Oxidation to aldehydes using o-iodoxybenzoic acid (IBX).

- L-Proline-catalyzed α-amination to introduce chirality.

This method achieves moderate yields (60–75%) but requires chiral resolution to isolate the (2R,3R) diastereomer. Recent work by Cao and Yang demonstrated the reduction of chiral amino acids using lithium and aluminum chloride (AlCl₃), achieving yields of 74.8–91.4% for analogous β-amino alcohols.

Table 1: Comparison of Traditional Reduction Methods

| Method | Starting Material | Reducing Agent | Yield (%) | Stereoselectivity |

|---|---|---|---|---|

| NaBH₄ Reduction | 3-Aminobutan-2-one | NaBH₄ | 65–78 | Racemic |

| Catalytic Hydrogenation | α,β-Unsaturated ester | H₂/Pd-C | 70–85 | Low |

| Li/AlCl₃ Reduction | Chiral amino acid | Li, AlCl₃ | 74.8–91.4 | Moderate |

Asymmetric Catalysis Strategies

Asymmetric catalysis enables direct access to enantiomerically pure (2R,3R)-3-aminobutan-2-ol. The List protocol, employing L-proline as an organocatalyst, facilitates α-amination of aldehydes with azodicarboxylates, achieving enantiomeric excess (ee) values >90%. For instance, cinnamic aldehyde undergoes proline-catalyzed amination to yield protected amino alcohols, which are hydrogenated to the target compound.

Borane-mediated reductive amination represents another asymmetric route. Thieme Connect highlights the use of BH₃·THF with trimethylsilyl chloride (TMSCl) in dimethylformamide (DMF), achieving 84–91% yields for structurally similar β-amino alcohols. This method avoids racemization and is compatible with electron-deficient anilines.

Enzymatic Resolution and Biocatalytic Processes

Biocatalytic reductive amination using amine dehydrogenases (AmDHs) offers a sustainable route to (2R,3R)-3-aminobutan-2-ol. Ducrot et al. reported the use of Corynebacterium glutamicum AmDH (CfusAmDH) and Methylobacterium extorquens AmDH (MsmeAmDH) for the stereoselective reduction of 3-hydroxybutan-2-one. Key findings include:

- CfusAmDH: 98.8–99.4% ee for (3S)-3-aminobutan-2-ol (diastereomeric excess = 10.4–13.0%).

- MsmeAmDH: 67.4–91.5% conversion for (S)-2-aminopropan-1-ol derivatives.

Molecular docking studies revealed that AmDHs stabilize the (R,R) configuration via hydrophobic interactions in the active site.

Table 2: Biocatalytic Performance of AmDHs

| Enzyme | Substrate | Conversion (%) | ee (%) |

|---|---|---|---|

| CfusAmDH | 3-Hydroxybutan-2-one | 98.2 | 98.8 |

| MsmeAmDH | 4-Hydroxybutan-2-one | 91.5 | 99.4 |

| MATOUAmDH2 | 1-Hydroxypropan-2-one | 37.2 | 96.0 |

Industrial-Scale Production Techniques

Scalable synthesis requires cost-effective catalysts and continuous processes. The patent US20120330031A1 describes a five-step industrial protocol:

- Hydrogenation: α,β-Unsaturated ester → saturated alcohol (10% Pd/C, H₂).

- Oxidation: Alcohol → aldehyde (IBX/DMSO).

- α-Amination: Aldehyde → protected amino alcohol (L-proline catalyst).

- Hydrogenation: Protected amino alcohol → intermediate (Raney Ni/H₂).

- Condensation: Intermediate → β-amino alcohol (5-chlorothiophene-2-sulfonyl chloride).

This method achieves an overall yield of 68% and is adaptable to continuous flow systems. Thieme Connect’s BH₃·THF/TMSCl/DMF protocol reduces reaction times to 10–25 minutes, enhancing throughput.

Comparative Analysis of Synthetic Routes

Table 3: Route Comparison for (2R,3R)-3-Aminobutan-2-ol

| Method | Yield (%) | ee (%) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Traditional Reduction | 65–91 | Racemic | Moderate | High (solvent waste) |

| Asymmetric Catalysis | 70–91 | 90–99 | High | Moderate |

| Biocatalysis | 37–98 | 96–99.4 | Emerging | Low |

| Industrial Multi-Step | 68 | >99 | High | Moderate |

Asymmetric catalysis and biocatalysis outperform traditional methods in stereoselectivity, while industrial protocols prioritize yield and scalability. Enzymatic routes, though eco-friendly, face substrate limitations and require further optimization for broad applicability.

Oxidation Reactions and Product Diversification

Oxidation of (2R,3R)-3-aminobutan-2-ol targets its hydroxyl group, potentially yielding 3-aminobutan-2-one. While direct studies on this compound’s oxidation are limited in the provided literature, analogous systems suggest enzymatic pathways mediated by alcohol dehydrogenases (ADHs). For instance, engineered microbial strains employ ADHs like tomato alcohol dehydrogenase 2 (TADH2) to oxidize 1,3-diols to hydroxyaldehydes [3]. By extension, (2R,3R)-3-aminobutan-2-ol could undergo similar NAD+-dependent oxidation, though experimental validation remains pending.

| Oxidizing Agent | Potential Product | Catalytic System |

|---|---|---|

| TADH2 | 3-Aminobutan-2-one | NAD+ cofactor |

Reduction Pathways and Derivative Synthesis

Reductive transformations of this compound are central to its biosynthesis. Amine dehydrogenases (AmDHs) catalyze the stereoselective reductive amination of 3-hydroxybutan-2-one to (2R,3R)-3-aminobutan-2-ol with >99% enantiomeric excess [3]. This pathway highlights the compound’s role as an intermediate in microbial metabolic networks. Further reduction of the amino group, though uncommon, could theoretically yield 3-aminobutane under strong reducing conditions, though no direct evidence exists in the reviewed literature.

Key Biosynthetic Pathway:

$$

\text{3-Hydroxybutan-2-one} \xrightarrow[\text{AmDH}]{\text{NADPH}} \text{(2R,3R)-3-Aminobutan-2-ol} \quad \text{ [3]}

$$

Substitution Chemistry and Functional Group Interconversion

The hydroxyl and amino groups of (2R,3R)-3-aminobutan-2-ol enable diverse substitution reactions. In catalytic applications, its hydroxyl group is often functionalized to facilitate immobilization on solid supports. For example, derivatization via tosylation followed by nucleophilic substitution with thiols or amines allows covalent attachment to magnetite nanoparticles [2]. Such modifications enhance recyclability in enantioselective catalysis without compromising stereochemical integrity.

Representative Substitution Reaction:

$$

\text{(2R,3R)-3-Aminobutan-2-ol} \xrightarrow{\text{TsCl, pyridine}} \text{Tosylate intermediate} \xrightarrow{\text{HS-NP}} \text{Immobilized ligand} \quad \text{ [2]}

$$

Cross-Coupling Reactions and C–H Functionalization

(2R,3R)-3-aminobutan-2-ol serves as a chiral ligand in enantioselective cross-coupling reactions. For instance, it promotes the addition of diethylzinc to aldehydes, achieving up to 95% enantiomeric excess (ee) in the resulting secondary alcohols [2]. The stereochemistry of the ligand dictates facial selectivity during substrate coordination, enabling precise control over C–C bond formation.

| Aldehyde Substrate | Product | Yield (%) | ee (%) |

|---|---|---|---|

| Benzaldehyde | (R)-1-Phenylpropanol | 98 | 95 |

| 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)propanol | 97 | 94 |

Smiles Rearrangement and N-Arylation Strategies

Current literature provides no direct evidence of Smiles rearrangements or N-arylation involving (2R,3R)-3-aminobutan-2-ol. However, its primary amine group is theoretically amenable to Buchwald-Hartwig coupling under palladium catalysis, potentially yielding N-aryl derivatives. Such modifications could expand its utility in designing chiral auxiliaries or pharmacophores, though experimental data are lacking.

The pharmaceutical industry has extensively utilized (2R,3R)-3-aminobutan-2-ol as a key intermediate in the synthesis of therapeutically important compounds. The compound serves as a crucial chiral building block due to its well-defined stereochemistry and chemical versatility . Its dual functionality, incorporating both amino and hydroxyl groups, provides multiple sites for further chemical transformation while maintaining stereochemical integrity.

The most significant pharmaceutical application involves the synthesis of enantiomerically pure compounds where stereochemistry is critical for biological activity. Research has demonstrated that (2R,3R)-3-aminobutan-2-ol can be incorporated into drug molecules with complete retention of configuration, making it particularly valuable for pharmaceutical synthesis . The compound's ability to serve as a chiral auxiliary enables the stereoselective formation of carbon-carbon and carbon-heteroatom bonds in complex synthetic sequences.

Studies have shown that derivatives of (2R,3R)-3-aminobutan-2-ol exhibit strong antimalarial activity by inhibiting Plasmodium species, potent antibacterial effects against resistant strains, and significant antiproliferative activity in cancer cells [5]. The compound's structural features allow for the development of multifunctional therapeutic agents, particularly in the treatment of neurodegenerative diseases and inflammatory conditions.

Utilization in β-Blocker and Antiviral Agent Synthesis

(2R,3R)-3-aminobutan-2-ol plays a pivotal role in the synthesis of β-adrenergic blockers and antiviral agents. The compound's structural similarity to natural neurotransmitters makes it an ideal precursor for β-blocker synthesis, where stereochemical precision is essential for pharmacological activity [6] [7].

In β-blocker synthesis, (2R,3R)-3-aminobutan-2-ol serves as a key intermediate that undergoes a series of transformations to yield the final active pharmaceutical ingredient. The synthesis typically involves a four-step process that includes esterification, amino protection, reduction, and deprotection [8]. This synthetic route has been optimized to achieve yields of 80-92% with high enantioselectivity, making it suitable for industrial-scale production.

The compound's application in antiviral agent synthesis is particularly noteworthy in the preparation of neuraminidase inhibitors and HIV-1 integrase inhibitors. A prominent example is the synthesis of Dolutegravir sodium, where (R)-3-aminobutanol serves as a crucial intermediate [9]. The synthesis involves the reaction of (R)-3-aminobutanol with specific dihydropyridine derivatives, achieving overall yields of 65-70% with enantiomeric purity exceeding 99%.

Recent developments have focused on environmentally benign synthetic protocols that utilize (2R,3R)-3-aminobutan-2-ol as a starting material. These methods employ non-toxic reagents and mild reaction conditions, making them suitable for large-scale pharmaceutical manufacturing [10].

β-Amino Alcohol Ligands in Asymmetric Catalysis

The application of (2R,3R)-3-aminobutan-2-ol as a chiral ligand in asymmetric catalysis represents one of its most important synthetic applications. β-amino alcohols are among the most studied classes of chiral ligands, demonstrating exceptional performance in various enantioselective transformations [11] [12].

In asymmetric transfer hydrogenation reactions, (2R,3R)-3-aminobutan-2-ol derivatives have shown remarkable catalytic efficiency. Studies have demonstrated that these ligands can achieve enantioselectivities of 24-69% in the asymmetric transfer hydrogenation of ketones, with yields exceeding 95% [13]. The ligands' effectiveness is attributed to their ability to form stable coordination complexes with transition metals while providing a well-defined chiral environment for substrate binding.

The compound's utility extends to asymmetric aldol reactions, where it functions as a chiral catalyst for the enantioselective addition of diethylzinc to aldehydes. Research has shown that (2R,3R)-3-aminobutan-2-ol-based ligands can achieve enantiomeric excesses of up to 95% in these transformations [14]. The mechanism involves the formation of a chiral zinc complex that facilitates the stereoselective addition of the organozinc reagent to the aldehyde substrate.

Chromium-catalyzed asymmetric cross aza-pinacol couplings represent another significant application where (2R,3R)-3-aminobutan-2-ol derivatives serve as chiral ligands. These reactions enable the synthesis of β-amino alcohols bearing vicinal stereocenters with excellent enantioselectivity [11] [15]. The chromium catalyst plays a triple role in chemoselective single-electron reduction, radical interception, and stereoselective addition.

Diels-Alder and Cycloaddition Reactions

(2R,3R)-3-aminobutan-2-ol has found significant application as an organocatalyst in Diels-Alder and cycloaddition reactions. These pericyclic reactions are fundamental in organic synthesis for constructing six-membered rings with high stereochemical control [16] [17].

In asymmetric Diels-Alder reactions, β-amino alcohol derivatives of (2R,3R)-3-aminobutan-2-ol have been employed as chiral catalysts. Research has demonstrated that these catalysts can achieve high enantioselectivities (up to 98% ee) in the cycloaddition of dienes with dienophiles [18] [16]. The catalyst operates through the formation of a chiral boron complex that provides effective stereocontrol in the transition state.

The application extends to hetero-Diels-Alder reactions, where (2R,3R)-3-aminobutan-2-ol derivatives catalyze the formation of six-membered heterocycles. These reactions are particularly valuable for synthesizing natural products and pharmaceutical intermediates [19]. The catalyst's effectiveness is attributed to its ability to coordinate with both the diene and dienophile components, facilitating the cycloaddition process.

1,3-Dipolar cycloaddition reactions represent another important application where (2R,3R)-3-aminobutan-2-ol serves as a chiral catalyst. These reactions enable the synthesis of five-membered heterocycles with high stereochemical control [20] [21]. The catalyst's dual functionality allows for simultaneous activation of both reactants, leading to enhanced reaction rates and selectivities.

Studies have shown that (2R,3R)-3-aminobutan-2-ol-based catalysts can achieve yields of 83-86% in Diels-Alder cycloadditions with excellent diastereoselectivity [16]. The catalyst's performance is optimized through structural modifications that enhance its binding affinity and stereochemical directing ability.

Immobilized Catalysts and Magnetic Nanoparticle Systems

The immobilization of (2R,3R)-3-aminobutan-2-ol on solid supports represents a significant advancement in heterogeneous catalysis. This approach combines the advantages of homogeneous catalysis with the ease of catalyst recovery and recycling [22] [23].

Magnetic nanoparticle-supported systems have emerged as particularly effective platforms for immobilizing (2R,3R)-3-aminobutan-2-ol catalysts. These systems utilize superparamagnetic magnetite nanoparticles as supports, enabling facile catalyst recovery through magnetic separation [23] [24]. Research has demonstrated that these nanocatalysts maintain their catalytic activity over multiple cycles, with retention of 87% activity after eight cycles of reuse [25].

The immobilization process typically involves the anchoring of (2R,3R)-3-aminobutan-2-ol derivatives onto functionalized magnetite-silica core-shell nanoparticles. The resulting nanocatalysts exhibit enhanced catalytic efficiency, with some systems showing 3-fold improvements in activity compared to homogeneous counterparts [23]. The magnetic separation capability eliminates the need for traditional filtration or extraction procedures, making the process more environmentally friendly.

Studies have shown that immobilized (2R,3R)-3-aminobutan-2-ol catalysts are effective in asymmetric addition reactions, achieving enantioselectivities comparable to their homogeneous analogs [26]. The heterogeneous nature of these systems allows for continuous flow processes, which are particularly attractive for industrial applications.

The development of magnetically recoverable nanocatalysts based on (2R,3R)-3-aminobutan-2-ol has addressed the long-standing challenge of catalyst recovery in asymmetric synthesis. These systems provide a sustainable approach to chiral catalysis, combining high enantioselectivity with practical recyclability [27].

Recent advances have focused on optimizing the surface functionalization of magnetic nanoparticles to enhance the anchoring of (2R,3R)-3-aminobutan-2-ol ligands. This approach has led to improved catalyst stability and performance, making these systems viable for large-scale synthetic applications [22].